molecular formula C18H13Cl3N2O2S B4690910 2-(4-chlorophenoxy)-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide

2-(4-chlorophenoxy)-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B4690910
M. Wt: 427.7 g/mol
InChI Key: ZLTXDEWESWGMDS-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide is a synthetic acetamide derivative featuring a thiazole core substituted with a 2,3-dichlorobenzyl group and a 4-chlorophenoxyacetamide side chain.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl3N2O2S/c19-12-4-6-13(7-5-12)25-10-16(24)23-18-22-9-14(26-18)8-11-2-1-3-15(20)17(11)21/h1-7,9H,8,10H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTXDEWESWGMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CC2=CN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with 2,3-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced by reacting 4-chlorophenol with chloroacetyl chloride to form 4-chlorophenoxyacetyl chloride, which is then reacted with the thiazole derivative.

    Formation of the Final Compound: The final step involves the reaction of the intermediate with acetamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy and dichlorobenzyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known bioactive compounds.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Disrupting Cellular Pathways: Affecting signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact : Replacement of the 2,3-dichlorobenzyl group in the target compound with a 4-bromobenzyl group (as in ) retains antibacterial activity but may alter target selectivity due to differences in halogen electronegativity and steric bulk.
  • Thiazole vs. Thiadiazole/Oxadiazole Cores : Thiadiazole- or oxadiazole-containing analogs (e.g., ) exhibit enhanced cytotoxicity or antibacterial effects compared to thiazole derivatives, likely due to improved π-stacking or hydrogen-bonding interactions.
  • Chlorophenoxy Group: The 4-chlorophenoxy moiety, common to the target compound and , correlates with broad-spectrum bioactivity, possibly by enhancing lipid solubility and cellular uptake.

Pharmacological and Physicochemical Properties

Anticancer Potential

  • The compound 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-[5-(3,4-dichlorobenzyl)-thiazol-2-yl]-acetamide (6g) shows selective activity against breast cancer cells, highlighting the importance of dichlorobenzyl-thiazole combinations in oncology .
  • Cytotoxicity: Fluoro-phenoxy derivatives (e.g., compound 7d in ) exhibit low IC₅₀ values (1.8 µM), suggesting that electron-withdrawing substituents on the phenoxy group enhance potency.

Antibacterial Activity

  • N-Substituted sulfanyl acetamides (e.g., ) demonstrate efficacy against Salmonella typhi and Staphylococcus aureus, with minimal cytotoxicity, indicating that the 4-chlorophenoxy-thiazole scaffold is a promising antibacterial template.

Enzymatic Inhibition

  • SirReal2 inhibits SIRT2, a NAD⁺-dependent deacetylase, via interactions between its pyrimidinylsulfanyl group and the enzyme’s active site. The target compound’s dichlorobenzyl group may similarly engage hydrophobic pockets in enzyme targets.

Physicochemical and ADMET Considerations

  • Metabolic Stability: Thiazole rings are generally resistant to oxidative metabolism, whereas the chlorophenoxy group may undergo phase II conjugation, as seen in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenoxy)-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-chlorophenoxy)-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide

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